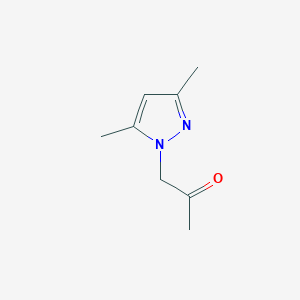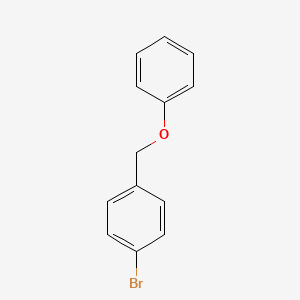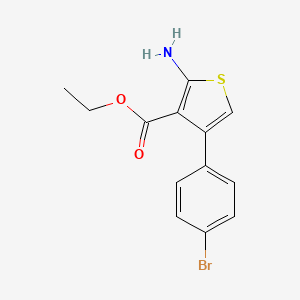
6-Bromoquinazolin-4-amine
説明
Synthesis Analysis
The synthesis of quinazoline derivatives, including those related to 6-Bromoquinazolin-4-amine, often involves nucleophilic substitution reactions, Buchwald–Hartwig amination, and other specialized reactions. For instance, substituted benzoquinazolinones have been prepared under Buchwald–Hartwig conditions by reacting bromoquinazolinones with amines in the presence of a palladium catalyst (Nowak et al., 2014). Another example includes the synthesis of quinazoline and tetrahydroquinazoline derivatives through copper-catalyzed tandem reactions (Fan et al., 2014).
Molecular Structure Analysis
The molecular structure of 6-Bromoquinazolin-4-amine is characterized by the presence of a bromine atom at the 6-position of the quinazoline ring, which significantly influences its chemical reactivity and interactions. Structural analyses of similar compounds are typically performed using spectroscopic methods such as NMR and IR, providing insights into the arrangement of atoms and the electronic environment within the molecule.
Chemical Reactions and Properties
6-Bromoquinazolin-4-amine can undergo various chemical reactions due to the presence of the bromine atom, which serves as a good leaving group in nucleophilic substitution reactions. It is also a precursor for further functionalization through reactions such as the Buchwald–Hartwig amination, enabling the introduction of different amine substituents into the quinazoline core. For example, the interaction of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with nucleophiles demonstrates the compound's reactivity and potential for generating diverse derivatives (Kuryazov et al., 2010).
科学的研究の応用
Quinazoline derivatives have been found to have significant biological activities and are used in medicinal chemistry . Here are some of the applications:
-
Antifungal Activity
-
Anticancer Activity
-
Anti-inflammatory Activity
-
Antibacterial Activity
-
Antioxidant Activity
-
Synthesis of Quinazolin-4(1H)-ones
- Field: Organic & Biomolecular Chemistry .
- Summary: Quinazolin-4(1H)-ones are synthesized via amination and annulation of amidines and benzamides . These compounds have broad applications in the biological, pharmaceutical, and material fields .
- Method: The synthesis involves a novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines .
- Outcomes: This synthetic route can be useful for the construction of quinazolin-4(1H)-one frameworks .
-
Proteomics Research
Safety And Hazards
特性
IUPAC Name |
6-bromoquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCKWLXHKAPOBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352547 | |
| Record name | 6-bromoquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoquinazolin-4-amine | |
CAS RN |
21419-48-7 | |
| Record name | 6-Bromo-4-quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21419-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-bromoquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3,5-Bis(trifluoromethyl)anilino]-3-phenyl-3-buten-2-one](/img/structure/B1270246.png)
methanone](/img/structure/B1270250.png)
![3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid](/img/structure/B1270262.png)

![2-[3-(4-Bromoanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B1270286.png)
![N-[2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline](/img/structure/B1270290.png)

![5-[(2-Naphthyloxy)methyl]-2-furoic acid](/img/structure/B1270304.png)





